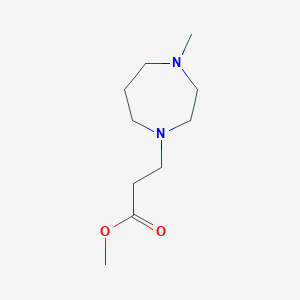

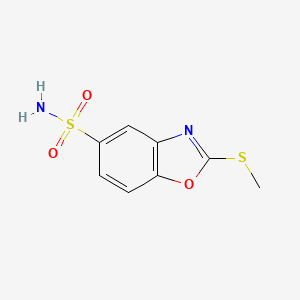

![molecular formula C10H9N3 B1359945 2-(1-メチル-1H-ベンゾ[d]イミダゾール-2-イル)アセトニトリル CAS No. 2735-62-8](/img/structure/B1359945.png)

2-(1-メチル-1H-ベンゾ[d]イミダゾール-2-イル)アセトニトリル

概要

説明

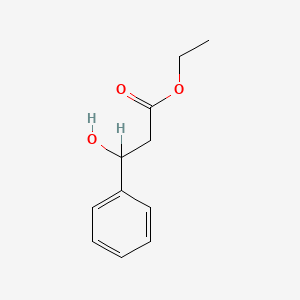

2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a chemical compound with the molecular formula C10H9N3. It has a molecular weight of 171.20 g/mol . This compound is part of the imidazole family, a group of five-membered heterocyclic compounds that possess three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole compounds are known for their broad range of chemical and biological properties and are often used in the development of new drugs .

Molecular Structure Analysis

The molecular structure of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile has been confirmed by various spectroscopic and analytical techniques such as FT–IR, 1H NMR, and ESI mass spectra . The compound’s structure includes a benzimidazole ring attached to an acetonitrile group .Chemical Reactions Analysis

While specific chemical reactions involving 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile are not detailed in the retrieved sources, imidazole compounds are known for their reactivity and are often used in various chemical reactions .Physical And Chemical Properties Analysis

2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile has a molecular weight of 171.20 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2. It also has a rotatable bond count of 1 . The compound’s exact mass and monoisotopic mass are both 171.079647300 g/mol .科学的研究の応用

抗菌活性

ベンゾイミダゾール誘導体は、その抗菌作用について研究されています。 例えば、ベンゾイミダゾールの銀(I)錯体は、Staphylococcus epidermidis、Staphylococcus aureus、Candida albicansなどの様々な菌株に対して活性を示すことが分かっています 。これは、直接的に「2-(1-メチル-1H-ベンゾ[d]イミダゾール-2-イル)アセトニトリル」に言及したものではありませんが、この化合物が抗菌作用の可能性を持つことを示唆しています。

抗腫瘍の可能性

ベンゾイミダゾール部分を有する化合物は、合成され、MCF-7(乳がん)やCaCo-2(大腸がん)などの異なる細胞株に対する抗腫瘍作用について、5-フルオロウラシルを標準として評価されています 。これは、「2-(1-メチル-1H-ベンゾ[d]イミダゾール-2-イル)アセトニトリル」がその抗腫瘍特性について探求される可能性があることを示唆しています。

ベンゾイミダゾールの合成

ベンゾイミダゾールは、様々な方法で合成することができ、これは潜在的な治療効果を持つ化合物を生み出すための医薬品化学において重要です 。問題の化合物は、そのような合成プロセスにおける前駆体または中間体として役立つ可能性があります。

クオラムセンシング阻害

クオラムセンシングは、集団密度と相関関係のある刺激と反応のシステムであり、ベンゾイミダゾール誘導体は、このシステムにおいて、シグナル受信をブロックし、病原性に関与する遺伝子の転写を減少させることが示されています 。これは、「2-(1-メチル-1H-ベンゾ[d]イミダゾール-2-イル)アセトニトリル」が細菌のコミュニケーションを破壊する上で、可能性のある用途を持つことを示唆しています。

化学合成

ベンゾイミダゾール関連化合物の合成のための一般的な方法は、多くの場合、C–N結合の形成を伴い、様々な薬理活性を持つ分子につながります 。特定の化合物は、このような化学反応において、反応物または触媒として関与する可能性があります。

触媒

一部のベンゾイミダゾール化合物は、酸化還元サイクルなどの触媒プロセスで使用されており、これは効率的な合成のための工業化学において重要です 。「2-(1-メチル-1H-ベンゾ[d]イミダゾール-2-イル)アセトニトリル」は、その構造的類似性から、触媒作用に役立つ可能性があります。

作用機序

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .

Mode of Action

It is known that imidazole derivatives can act as nucleophilic compounds, reacting with carbanions to form alkyl benzoates . They can also act as electrophiles in the formation of nitroalkenes and amides .

Biochemical Pathways

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

It is known that imidazole derivatives can have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that the compound is stable at room temperature .

生化学分析

Biochemical Properties

2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, imidazole derivatives are known to inhibit certain enzymes, such as cytochrome P450, which is involved in drug metabolism . Additionally, 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes .

Cellular Effects

The effects of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to affect the expression of genes involved in inflammation and immune response . Additionally, 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, imidazole derivatives are known to inhibit the activity of certain enzymes by binding to their active sites . Additionally, 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile may interact with transcription factors, influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that imidazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Additionally, long-term exposure to 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile may result in alterations in cellular function, such as changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At high doses, it may cause toxic or adverse effects, including liver toxicity and enzyme inhibition . Threshold effects have been observed, where the biological activity of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile changes significantly at certain dosage levels .

Metabolic Pathways

2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile may influence the levels of metabolites involved in energy production and cellular respiration .

Transport and Distribution

The transport and distribution of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins, affecting its localization and accumulation . For instance, imidazole derivatives can be transported across cell membranes by specific transporters, influencing their distribution within the cell . Additionally, 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile may bind to proteins in the cytoplasm, affecting its localization and activity .

Subcellular Localization

The subcellular localization of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is essential for its function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, imidazole derivatives can be localized to the mitochondria, where they may influence energy production and cellular respiration . Additionally, 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile may be targeted to the nucleus, affecting gene expression and cellular function .

特性

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWFJPNNNWXOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062615 | |

| Record name | 1-Methyl-2-benzimidazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2735-62-8 | |

| Record name | 1-Methyl-1H-benzimidazole-2-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2735-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-2-acetonitrile, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002735628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole-2-acetonitrile, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-2-benzimidazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

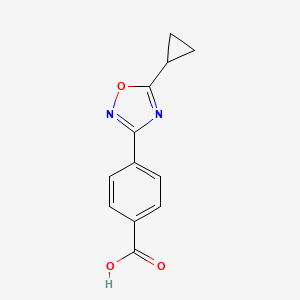

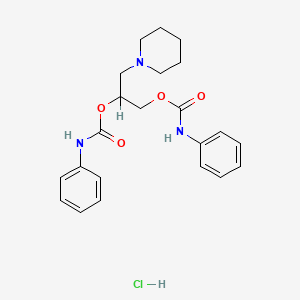

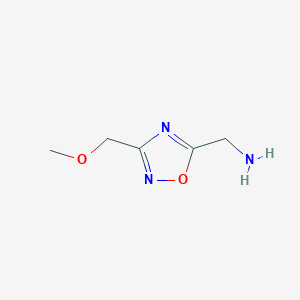

![2-[(5-{[(3-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1359874.png)

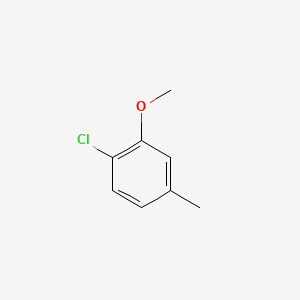

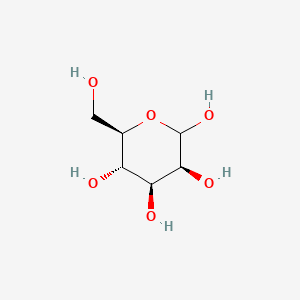

![5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359881.png)

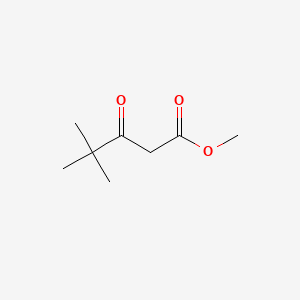

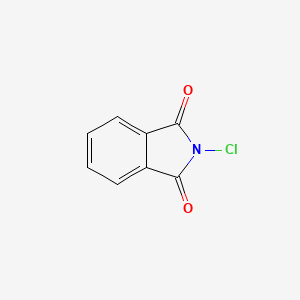

![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B1359884.png)